N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542892
InChI: InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C18H22FN3O
Molecular Weight: 315.4 g/mol

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

CAS No.:

Cat. No.: VC14542892

Molecular Formula: C18H22FN3O

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide -

Specification

Molecular Formula C18H22FN3O
Molecular Weight 315.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23)
Standard InChI Key MBTXJGAIMKPLBE-UHFFFAOYSA-N
Canonical SMILES CC1(CC1(C2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3)C

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key computed physicochemical properties include:

PropertyValue
Molecular FormulaC18H22FN3O\text{C}_{18}\text{H}_{22}\text{FN}_3\text{O}
Molecular Weight315.4 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, imidazole N)
Topological Polar Surface Area67.8 Ų
LogP (Octanol-Water)2.7 (estimated)

The moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability while retaining aqueous solubility .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically proceeds through sequential coupling reactions:

  • Cyclopropanation: Formation of the 2,2-dimethylcyclopropane core via [2+1] cycloaddition, often employing dihalocarbene intermediates.

  • Carboxamide Formation: Coupling of the cyclopropane carboxylic acid derivative with 3-(1H-imidazol-1-yl)propylamine using activating agents like HATU or EDCl.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the target compound from byproducts .

Critical reaction parameters include temperature control (typically 0–25°C for imidazole alkylation) and anhydrous conditions to prevent hydrolysis of intermediates .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm the presence of characteristic signals, such as the cyclopropane protons (δ 1.2–1.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.4 ppm), and imidazole protons (δ 7.6–8.1 ppm) .

  • Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 315.4, consistent with the molecular formula.

Comparative Analysis with Structural Analogs

Analog 1: N-(3-(1H-Imidazol-1-yl)propyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

This analog replaces the cyclopropane with a pyrazole ring (PubChem CID: 42109802) . While both compounds share the imidazole-propyl-fluorophenyl motif, the pyrazole analog’s extended conjugation may alter pharmacokinetics, potentially reducing blood-brain barrier penetration compared to the cyclopropane derivative .

Analog 2: Citalopram Hydrobromide

Though primarily an SSRI, citalopram’s fluorophenyl group and tertiary amine side chain (PubChem CID: 2771) underscore the pharmacological versatility of fluorinated aromatics . Unlike citalopram, the subject compound’s cyclopropane and imidazole groups likely divert its mechanism toward inflammation modulation rather than serotonin reuptake inhibition .

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